![molecular formula C18H21N3O2 B2399741 N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 1427667-97-7](/img/structure/B2399741.png)
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide, commonly known as CCPB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CCPB is a small molecule that belongs to the benzamide class of compounds and is characterized by its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of CCPB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. CCPB has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of misfolded and damaged proteins, which can lead to the accumulation of toxic proteins and the development of various diseases.
Biochemical and Physiological Effects:
CCPB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a promising candidate for the treatment of various inflammatory and neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of CCPB is its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of action of various drugs and for developing new therapeutic strategies. However, CCPB also has some limitations, including its complex synthesis process, which can make it difficult to obtain in large quantities, and its potential toxicity, which requires careful handling and testing.
将来の方向性
There are several future directions for research on CCPB, including the development of new synthetic methods for its production, the optimization of its pharmacological properties, and the identification of new therapeutic applications. Some potential areas of interest include the use of CCPB as a tool for studying the mechanisms of action of various drugs, the development of new therapeutic strategies for cancer and neurodegenerative disorders, and the exploration of its potential use as an anti-inflammatory and neuroprotective agent.
In conclusion, CCPB is a novel chemical compound that has shown great potential for use in various fields of scientific research. Its unique chemical structure and pharmacological properties make it a valuable tool for studying the mechanisms of action of various drugs and for developing new therapeutic strategies. While there are still many questions to be answered about its mechanism of action and potential applications, the future looks promising for this exciting new compound.
合成法
The synthesis of CCPB involves a multi-step process that starts with the reaction of 3-aminobenzamide with cyclopropylcyanide to form N-(1-cyano-1-cyclopropylethyl)-3-aminobenzamide. This intermediate is then reacted with 2-oxopyrrolidine to form the final product, N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide. The synthesis of CCPB is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
CCPB has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use in medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. CCPB has also been studied for its potential use as a tool in biochemical and pharmacological research, where it can be used to study the mechanisms of action of various drugs and to develop new therapeutic strategies.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(12-19,15-7-8-15)20-17(23)14-5-2-4-13(10-14)11-21-9-3-6-16(21)22/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKSEPMGWCWHEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


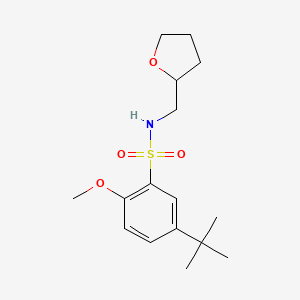
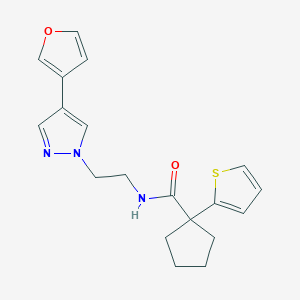
![8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399668.png)

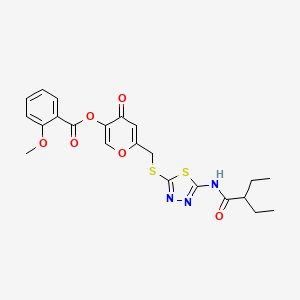
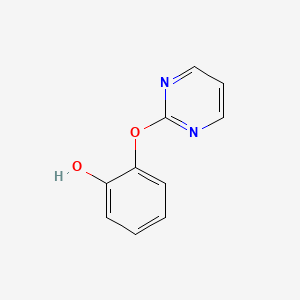
![3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399673.png)
![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)
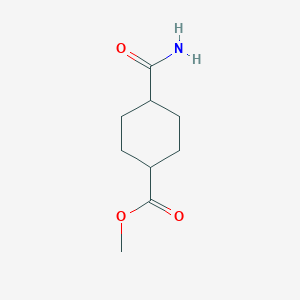
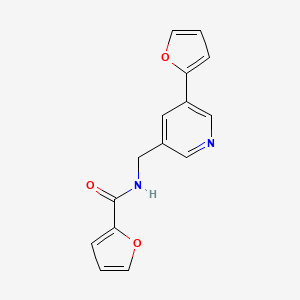
![8,8-Difluoro-2-azaspiro[4.5]decan-3-one](/img/structure/B2399679.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)
